Cas no 1036396-34-5 (3-(3,4,5-trifluorophenyl)propanal)

3-(3,4,5-Trifluorophenyl)propanal is a fluorinated aromatic aldehyde with a propyl linker, offering unique reactivity and structural features for synthetic applications. The presence of three fluorine atoms on the phenyl ring enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aldehyde functionality allows for further derivatization, including condensation, reduction, or nucleophilic addition reactions. The trifluorophenyl group contributes to increased metabolic stability and lipophilicity in target molecules. This compound is particularly useful in the development of bioactive compounds where fluorination is desired for improved binding affinity or pharmacokinetic properties. It is typically handled under controlled conditions due to its reactive aldehyde group.
3-(3,4,5-trifluorophenyl)propanal structure
1036396-34-5 structure
Product name:3-(3,4,5-trifluorophenyl)propanal
CAS No:1036396-34-5
MF:C9H7OF3
MW:188.14648
CID:830925
PubChem ID:53434294

3-(3,4,5-trifluorophenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • 4H-Oxireno[3,4]cyclopenta[1,2-b]furan-4-one, hexahydro-, (1aa,2aa,5aa,5ba)-
    • 3-(3,4,5-Trifluorophenyl)propanal
    • 3-(3,4,5-trifluorophenyl)propanal
    • Inchi: InChI=1S/C9H7F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h3-5H,1-2H2
    • InChI Key: WBTDTZJNVABICB-UHFFFAOYSA-N
    • SMILES: FC1=CC(CCC=O)=CC(F)=C1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

3-(3,4,5-trifluorophenyl)propanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1835386-2.5g
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-1835386-0.05g
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1835386-0.1g
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5
0.1g
$678.0 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3855-5g
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5 95%
5g
¥12870.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3855-250mg
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5 95%
250mg
¥1716.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3855-250.0mg
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5 95%
250.0mg
¥1716.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3855-10G
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5 95%
10g
¥ 21,450.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3855-100MG
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5 95%
100MG
¥ 1,075.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3855-250MG
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5 95%
250MG
¥ 1,716.00 2023-04-05
Enamine
EN300-1835386-0.25g
3-(3,4,5-trifluorophenyl)propanal
1036396-34-5
0.25g
$708.0 2023-09-19

Additional information on 3-(3,4,5-trifluorophenyl)propanal

Introduction to 3-(3,4,5-trifluorophenyl)propanal (CAS No. 1036396-34-5)

3-(3,4,5-trifluorophenyl)propanal, identified by the chemical abstracts service number 1036396-34-5, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group, which imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

The structural motif of 3-(3,4,5-trifluorophenyl)propanal consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, linked to a propanal moiety. This arrangement confers enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The trifluoromethyl group, in particular, is known to improve binding affinity to biological targets and resistance to metabolic degradation, thereby increasing the bioavailability and efficacy of therapeutic agents.

In recent years, 3-(3,4,5-trifluorophenyl)propanal has been explored as a key intermediate in the synthesis of various bioactive compounds. Its utility extends to the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have demonstrated its role in generating derivatives that modulate the activity of enzymes such as hexokinase and pyruvate kinase, which are crucial in glycolysis—a metabolic pathway often dysregulated in tumor cells.

Moreover, the fluorinated aromatic aldehyde has been investigated for its potential applications in the synthesis of antiviral agents. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde functional group, facilitating further derivatization into more complex structures. This property has been leveraged in designing compounds that interact with viral proteases and polymerases, thereby inhibiting viral replication.

Recent advancements in computational chemistry have further highlighted the significance of 3-(3,4,5-trifluorophenyl)propanal as a building block. Molecular docking studies have revealed its high binding affinity for several protein targets associated with neurological disorders. The trifluoromethyl-substituted benzene ring interacts favorably with hydrophobic pockets in these proteins, suggesting its potential as a lead compound for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 3-(3,4,5-trifluorophenyl)propanal typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the Friedel-Crafts alkylation of trifluorobenzene followed by oxidation to yield the desired aldehyde. The use of transition metal catalysts has been optimized to improve yield and selectivity in these reactions. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts.

The pharmacological profile of derivatives derived from 3-(3,4,5-trifluorophenyl)propanal continues to be an area of active research. Preclinical studies have shown promising results with certain analogs exhibiting anti-inflammatory and analgesic properties. These findings align with the growing interest in fluorinated compounds for their ability to modulate immune responses without significant side effects.

In conclusion, 3-(3,4,5-trifluorophenyl)propanal (CAS No. 1036396-34-5) represents a versatile and promising scaffold for medicinal chemistry innovation. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in developing next-generation therapeutics with improved efficacy and safety profiles.

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Amadis Chemical Company Limited
(CAS:1036396-34-5)3-(3,4,5-trifluorophenyl)propanal
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